molecular formula C17H14ClN5O3 B11092520 5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11092520
M. Wt: 371.8 g/mol
InChI Key: NIMUWNONWCTQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine to form the corresponding hydrazide. This hydrazide is then reacted with phenyl isocyanate to form the intermediate compound, which is subsequently cyclized to form the triazole ring . The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

Molecular Formula

C17H14ClN5O3

Molecular Weight

371.8 g/mol

IUPAC Name

5-[[2-(4-chlorophenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3/c18-11-6-8-13(9-7-11)26-10-14(24)20-17-15(16(19)25)21-23(22-17)12-4-2-1-3-5-12/h1-9H,10H2,(H2,19,25)(H,20,22,24)

InChI Key

NIMUWNONWCTQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.